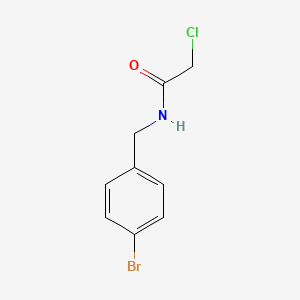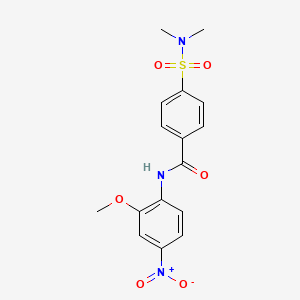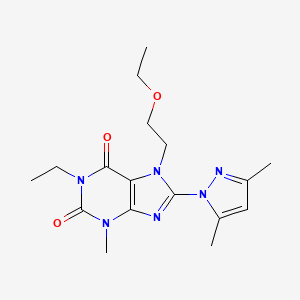
2-(Benzyloxycarbonylamino)ethyl 4-methylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(Benzyloxycarbonylamino)ethyl 4-methylbenzenesulfonate” is an organic molecule with the chemical formula C17H19NO5S . It has a molecular weight of 349.41 . The compound is typically a white to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H19NO5S/c1-14-7-9-16 (10-8-14)24 (20,21)23-12-11-18-17 (19)22-13-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3, (H,18,19) . This code provides a detailed description of the molecule’s structure, including its atomic connectivity and tautomeric states.Physical And Chemical Properties Analysis
This compound has a storage temperature of 2-8°C . and is typically a white to yellow solid .科学的研究の応用
Synthesis and Evaluation in Lubricating Oils
Habib, Hassan, and El‐Mekabaty (2014) explored the synthesis of various quinazolones, including 4-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)phenyl-4-methylbenzenesulfonate 2. These compounds were evaluated for their effectiveness as antioxidants and corrosion inhibitors in lubricating oils, showing high antioxidant activity. The optimal concentration for effective use was determined as 0.1 g per 1 L of oil for additive 15, which includes 4-methylbenzenesulfonate derivatives (Habib, Hassan, & El‐Mekabaty, 2014).
Reactivity in Crystal Structures
Babu et al. (2014) studied the salt, C6H9N2 +·C7H7O3S−, which includes independent 4-methylbenzenesulfonate anions. This work detailed the geometries indicating amine-imine tautomerism, and the crystal structure involving N—H⋯O hydrogen bonds forming R2 2(8) ring motifs. This study is significant for understanding the molecular interactions of compounds like 4-methylbenzenesulfonate in solid-state structures (Babu et al., 2014).
Applications in Water Soluble Sulfonates
Alonso, Castillo, and Barceló (1999) focused on the extraction of water-soluble benzene- and naphthalenesulfonates, including 4-methylbenzenesulfonate, from industrial wastewaters. Their innovative use of Isolute ENV+ polystyrene divinylbenzene sorbent and ion-pair liquid chromatography coupled with mass spectrometry significantly advanced the detection and quantification of these compounds in wastewater samples (Alonso, Castillo, & Barceló, 1999).
Anti-corrosion Properties in Aluminium
Nesane, Mnyakeni-Moleele, and Murulana (2020) synthesized 1-(benzyloxy)-1-oxopropan-2-aminium 4-methylbenzenesulfonate and related compounds, evaluating them as non-harmful inhibitors for aluminum corrosion in acidic environments. Their work demonstrated the potential of these compounds as safe and effective corrosion inhibitors, highlighting the interaction of these sulfonates with aluminum surfaces (Nesane, Mnyakeni-Moleele, & Murulana, 2020).
Reactivity with Various Nucleophiles
Forcellini et al. (2015) conducted a systematic study on the reactivity of (E)-4,4,4-trifluorobut-2-en-1-yl 4-methylbenzenesulfonate with different classes of nucleophiles. This research provided insights into the versatility of 4-methylbenzenesulfonate derivatives in chemical reactions, furthering the understanding of their potential applications in various fields (Forcellini et al., 2015).
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These correspond to potential health hazards upon exposure, including harm if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .
特性
IUPAC Name |
2-(phenylmethoxycarbonylamino)ethyl 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-14-7-9-16(10-8-14)24(20,21)23-12-11-18-17(19)22-13-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNKTPXABYMFJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCNC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxycarbonylamino)ethyl 4-methylbenzenesulfonate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzenesulfonamide](/img/structure/B2617025.png)

![2-[(2,4-Dichlorobenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2617027.png)
![N-[(3-methoxy-4-pentoxyphenyl)methylidene]hydroxylamine](/img/structure/B2617029.png)
![2-[5-(2-amino-2-oxoethyl)sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2617030.png)
![N-(2-chlorophenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2617032.png)

![3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(4-chlorobenzyl)oxime](/img/structure/B2617036.png)

![(1s,3s)-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide](/img/structure/B2617039.png)



![1-{4-[(1,2-Oxazol-3-yl)methanesulfonyl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B2617047.png)